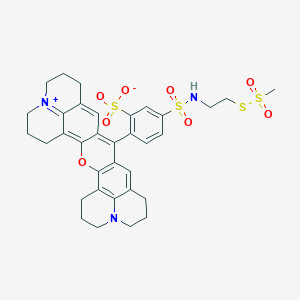

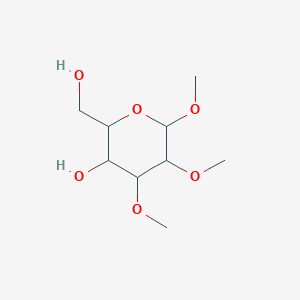

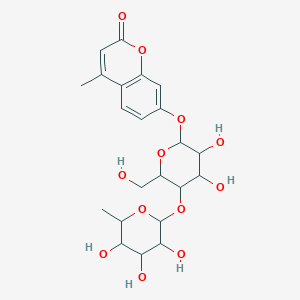

Fuc1-α-4Gal1-β-4-MU

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of "Fuc1-alpha-4Gal1-b-4-MU" involves complex organic reactions to establish the specific glycosidic linkage between fucose and galactose units. Techniques such as selective glycosylation, protection and deprotection of functional groups, and purification processes are critical in obtaining the desired compound with high purity and yield. Literature on similar compounds emphasizes the importance of optimizing reaction conditions to achieve selective linkage formation and minimize by-products (Aceña, Sorochinsky, & Soloshonok, 2014).

Molecular Structure Analysis

The molecular structure of "Fuc1-alpha-4Gal1-b-4-MU" is characterized by its specific glycosidic bond and the spatial arrangement of its sugar units. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography provide detailed information about the stereochemistry and conformation of the molecule. Understanding the molecular structure is essential for predicting the reactivity and interaction of the compound with biological molecules (Bansil & Turner, 2006).

Chemical Reactions and Properties

"Fuc1-alpha-4Gal1-b-4-MU" can participate in various chemical reactions, including hydrolysis, esterification, and complex formation with proteins. Its chemical properties, such as solubility, stability, and reactivity, are influenced by the glycosidic linkage and the functional groups present on the sugar units. These properties are crucial for its potential use in studying enzyme-substrate interactions and developing inhibitors for glycosidases (Desimoni, Faita, & Quadrelli, 2018).

Physical Properties Analysis

The physical properties of "Fuc1-alpha-4Gal1-b-4-MU," such as melting point, optical rotation, and crystallinity, are significant for its characterization and application. These properties help in understanding the compound's behavior under different conditions and its suitability for use in experimental setups. The analysis of physical properties is essential for the formulation of compounds for biological assays and material science applications (Kypr, Kejnovská, Renčiuk, & Vorlíčková, 2009).

Chemical Properties Analysis

The chemical properties of "Fuc1-alpha-4Gal1-b-4-MU," including acidity, basicity, and reactivity towards other chemical entities, play a vital role in its biological activity. These properties determine how the compound interacts with enzymes, receptors, and other molecules in biological systems. Understanding these interactions is crucial for the development of therapeutic agents and diagnostic tools (Giampaoli, Conta, Calvani, & Miccheli, 2020).

科学研究应用

生物化学中的荧光标记

“Fuc1-α-4Gal1-β-4-MU”由于其在激发后发出荧光的能力而可以用作荧光标记物。这种特性在生物化学中特别有用,可以用于追踪和可视化生物分子。研究人员可以将这种荧光标记物连接到蛋白质、核酸或脂类上,以观察它们在活细胞或组织样本中的行为 .

糖组学研究

在糖组学领域,重点是了解复杂糖分子及其相互作用,“this compound”用于研究聚糖结构和功能。它在这里的应用有助于识别聚糖结合配体并了解聚糖在各种生物过程中的作用.

细胞成像

“this compound”的荧光特性使其成为细胞成像的极佳工具。它可以用来染色特定的细胞类型或细胞成分,使科学家能够跟踪多细胞环境中的细胞运动、定位和相互作用 .

酶活性测定

这种分子可以在酶活性测定中使用,它充当某些酶的底物。通过监测荧光变化,研究人员可以量化酶活性,这对于理解代谢途径和识别潜在的药物靶点至关重要 .

诊断应用

在诊断中,“this compound”可以用作探针来检测与疾病相关的特定酶或代谢物。其高灵敏度和特异性使其适用于早期疾病检测和监测 .

药物发现与开发

“this compound”的荧光标记能力在药物发现中也有益。它可以用来筛选与靶分子相互作用的化合物,帮助识别新的治疗剂.

治疗监测

在治疗监测中,“this compound”可以用来跟踪药物在体内的分布和积累。这种应用对于优化药物剂量和时间表以获得最佳治疗效果至关重要.

生物标志物研究

最后,“this compound”可以充当生物标志物。通过荧光标记感兴趣的分子,研究人员可以研究各种疾病或治疗中生物标志物的存在、浓度和随时间推移的变化.

属性

IUPAC Name |

7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)17(27)20(13(7-23)33-22)34-21-18(28)16(26)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16+,17+,18-,19+,20-,21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKRUHKRXFCMAA-UGFGAIGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383160-15-4 |

Source

|

| Record name | 7-[[4-O-(6-Deoxy-α-L-galactopyranosyl)-β-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383160-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。